molecular formula C8H12N2O2 B12926963 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one CAS No. 61456-88-0

2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B12926963
CAS No.: 61456-88-0
M. Wt: 168.19 g/mol
InChI Key: VJEXZTKKTPFICG-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one is a high-purity pyrimidinone derivative designed for pharmaceutical and chemical research. This compound features a sec-butyl group at the 2-position and a hydroxyl group at the 6-position of the pyrimidin-4(3H)-one scaffold, a structure known to be significant in medicinal chemistry. While the specific biological profile of this analog is under investigation, its core pyrimidinone structure is a privileged scaffold in drug discovery . Related hydroxy-substituted pyrimidinones have been studied for their potential bioactivity, making this butyl-modified analog a valuable candidate for the development of novel therapeutic agents or as a key intermediate in synthetic chemistry . Researchers can utilize this compound to explore structure-activity relationships, particularly how the sec-butyl substituent influences properties like lipophilicity and target binding compared to other alkyl chains like n-butyl . The product is stable under recommended storage conditions but is incompatible with strong oxidizing agents. 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one is provided For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61456-88-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-3-5(2)8-9-6(11)4-7(12)10-8/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

VJEXZTKKTPFICG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=CC(=O)N1)O

Origin of Product

United States

Preparation Methods

Condensation of β-Ketoesters with Thiourea or Urea Derivatives

  • Step 1: Condensation of an appropriate β-ketoester (bearing the butan-2-yl substituent) with thiourea or urea under reflux conditions to form the pyrimidinone ring.
  • Step 2: Subsequent methylation or functional group manipulation to achieve the hydroxyl substitution at the 6-position.
  • This method is supported by analogues in the literature where 6-substituted pyrimidin-4-ones are synthesized via ring formation from β-ketoesters and thiourea derivatives.

Selective O-Alkylation of 6-Hydroxypyrimidin-4(3H)-one Derivatives

  • Starting from 6-hydroxypyrimidin-4(3H)-one, selective O-alkylation at the 2-position using alkyl halides (e.g., brominated enaminones or iodomethyl derivatives) under reflux in acetonitrile or other suitable solvents.
  • This method allows for high yields of O-alkylated products with good selectivity, as demonstrated in related pyrimidinone derivatives.
  • Reaction conditions such as temperature (reflux vs room temperature), solvent choice, and leaving group nature (iodo, bromo, chloro) significantly affect yield and purity.

Detailed Preparation Methodology

Synthesis via β-Ketoester and Thiourea Condensation

Step Reagents & Conditions Outcome Notes
1 β-Ketoester with butan-2-yl substituent + thiourea Formation of 6-substituted pyrimidin-4-one intermediate Reflux in ethanol or similar solvent
2 Methylation or hydrolysis Introduction of hydroxyl group at 6-position Controlled to avoid over-alkylation
3 Purification Crystallization or column chromatography Yields typically moderate to high
  • This approach is scalable and allows for structural variation at the 2-position by changing the β-ketoester.

Selective O-Alkylation Route

Step Reagents & Conditions Outcome Notes
1 6-Hydroxypyrimidin-4(3H)-one + 1-bromo-2-methylbutane (or similar alkyl halide) O-alkylated pyrimidinone Reflux in MeCN for 1-16 hours
2 Work-up Extraction with dichloromethane, drying over Na2SO4 Removal of unreacted starting materials
3 Purification Recrystallization from hexane/methanol or column chromatography Yields up to 90% reported in similar systems
  • The choice of alkyl halide and reaction temperature is critical for maximizing yield and selectivity.
  • Bromides and iodides generally give better yields than chlorides.
  • Longer reaction times and higher temperatures favor complete conversion.

Comparative Analysis of Preparation Routes

Feature β-Ketoester Condensation Selective O-Alkylation
Starting Materials β-Ketoester, thiourea 6-Hydroxypyrimidin-4(3H)-one, alkyl halide
Reaction Type Ring formation via condensation Nucleophilic substitution (O-alkylation)
Reaction Conditions Reflux in ethanol or similar Reflux in MeCN or other polar solvents
Yield Moderate to high High (up to 90%)
Purification Crystallization, chromatography Crystallization, chromatography
Scalability Good Good
Selectivity High for ring formation High for O-alkylation

Summary Table of Key Preparation Parameters

Parameter β-Ketoester Condensation Selective O-Alkylation
Solvent Ethanol or similar Acetonitrile (MeCN)
Temperature Reflux (~78 °C) Reflux (~82 °C)
Reaction Time Several hours (4-24 h) 1-16 h
Yield Range 60-85% 76-92%
Purification Crystallization, chromatography Crystallization, chromatography
Key Reagents β-Ketoester, thiourea Alkyl halide (bromo/iodo)

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(sec-Butyl)-6-oxopyrimidin-4(1H)-one, while reduction could produce 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-amine.

Scientific Research Applications

2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, highlighting substituent variations, molecular properties, and biological relevance:

Compound Name CAS Number Substituents (Position 2/6) Molecular Formula Similarity Score Key Properties/Activities References
2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one N/A Butan-2-yl / OH C₈H₁₂N₂O₂ Reference Lipophilic; potential bioactivity
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 2557-79-1 CF₃ / CH₃ C₆H₅F₃N₂O 0.64 Electron-withdrawing CF₃ group
2-Amino-6-methylpyrimidin-4(1H)-one 3977-29-5 NH₂ / CH₃ C₅H₇N₃O 0.61 Enhanced hydrogen bonding (NH₂)
6-Hydroxypyrimidine-4-carboxylic acid 6299-87-2 H / COOH C₅H₄N₂O₃ 0.58 High polarity (carboxylic acid)
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 6328-58-1 SCH₃ / CH₃ C₆H₈N₂OS 0.56 Thioether group; moderate lipophilicity
6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one 3748-16-1 CH₂OH / OH C₅H₆N₂O₃ N/A High hydrophilicity (diol groups)
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one 56035-29-1 SCH₃ / Ph C₁₁H₁₀N₂OS N/A Aromatic phenyl enhances rigidity
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one 1184917-23-4 SCH₃ / furan-3-yl C₁₀H₁₀N₂O₂S N/A Heteroaromatic moiety; antiviral potential

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The butan-2-yl group in the target compound increases lipophilicity compared to analogs with hydrophilic substituents (e.g., hydroxymethyl in 3748-16-1 or carboxylic acid in 6299-87-2). This property may enhance cell membrane permeability, critical for bioactive molecules .
  • Electron Effects: Electron-withdrawing groups like trifluoromethyl (2557-79-1) reduce electron density at the pyrimidinone ring, altering reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., NH₂ in 3977-29-5) .

Biological Activity

2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its pyrimidine ring with a hydroxyl group at the 6-position and a butan-2-yl substituent at the 2-position. This structural configuration is significant for its biological interactions.

Research indicates that compounds similar to 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one exhibit various biological activities, particularly in anti-inflammatory and antiviral contexts. The mechanisms often involve the modulation of nitric oxide (NO) production and inhibition of viral replication.

Nitric Oxide Inhibition

A study highlighted that derivatives of pyrimidines can suppress NO production in macrophages, which is crucial for inflammatory responses. For instance, certain compounds showed IC50 values ranging from 2 µM to 36 µM in inhibiting NO production, indicating potent anti-inflammatory properties .

Antiviral Activity

The compound has been investigated for its antiviral properties. It was found that similar pyrimidine derivatives could prevent the maturation of viral particles by inhibiting the assembly of viral proteins into new virions. This mechanism positions it as a potential candidate for antiviral drug development .

Biological Activity Data

The following table summarizes key biological activities and IC50 values related to similar compounds:

Compound NameActivity TypeIC50 (µM)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineNO Production Inhibition2
5-Substituted 2-amino-4,6-dihydroxypyrimidinesAntiviral Activity>100
2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-onePotential Anti-inflammatoryN/AN/A

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that specific pyrimidine derivatives significantly reduced NO levels in mouse peritoneal cells without affecting cell viability. This suggests a targeted anti-inflammatory effect that could be harnessed in clinical applications .
  • Antiviral Research : Another investigation focused on the antiviral potential of pyrimidine derivatives against various viruses such as HIV and herpes simplex virus (HSV). While specific data on 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one is limited, related compounds showed promising results in inhibiting viral activity at high concentrations .

Q & A

Q. What are the established synthetic routes for 2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one, and how are reaction conditions optimized?

A one-pot multicomponent synthesis is commonly employed, involving condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ZnCl₂ in n-heptane-toluene (1:1) under reflux yields dihydropyrimidinone analogs, with purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene) and catalyst loadings (e.g., 2–5 mol% ZnCl₂) to improve yields.

Q. Which spectroscopic techniques are critical for characterizing tautomeric forms of this compound?

Q. How is the biological activity of this compound preliminarily assessed in vitro?

Standard assays include enzyme inhibition studies (e.g., against bacterial dethiobiotin synthetase) using UV-Vis spectroscopy to monitor substrate conversion. Cytotoxicity is evaluated via MTT assays on cancer cell lines, with IC₅₀ values calculated to gauge potency .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers and 2D NMR techniques (COSY, HSQC) to assign signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive confirmation .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., H. pylori thiobiotin synthetase) identifies key interactions, such as hydrogen bonding with the adenine-binding pocket. Density Functional Theory (DFT) calculations model electronic effects of substituents on binding .

Q. How do structural modifications at the butan-2-yl or hydroxyl group alter reactivity and bioactivity?

Substituent effects are studied via comparative synthesis of analogs (e.g., replacing butan-2-yl with methyl or phenyl groups). Bioactivity data from enzyme inhibition assays reveal that bulky substituents enhance steric hindrance, reducing binding efficiency, while electron-withdrawing groups stabilize enolic forms .

Q. What experimental approaches address low yields in large-scale synthesis?

Optimize catalyst systems (e.g., switch from ZnCl₂ to ionic liquids for better solubility) and employ flow chemistry to enhance mixing and heat transfer. Process Analytical Technology (PAT) tools monitor reaction progress in real time .

Methodological Considerations

  • Handling Data Contradictions : For inconsistent biological activity results, validate assays using positive controls (e.g., known inhibitors) and replicate experiments under standardized conditions (pH, temperature) .
  • Synthetic Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reaction stoichiometry or inert gas purging to suppress them .

Key Structural and Functional Insights

Feature Impact Reference
6-Hydroxyl GroupGoverns tautomerism and hydrogen-bonding interactions with enzymes.
Butan-2-yl SubstituentEnhances lipophilicity, influencing membrane permeability in cell assays.
Pyrimidinone CoreActs as a bioisostere for adenine, enabling competitive enzyme inhibition.

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